

"molecular structure and chemical properties of Fosfluconazole"

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An In-depth Technical Guide on the Molecular Structure and Chemical Properties of **Fosfluconazole**

Introduction

Fosfluconazole is a synthetically derived triazole antifungal agent.[1][2] It functions as a water-soluble phosphate prodrug of fluconazole, designed to overcome the limited aqueous solubility of the parent drug.[1][3][4] This key modification allows for the administration of fluconazole in a smaller intravenous volume, a significant advantage in clinical settings, particularly for critically ill patients where fluid management is crucial.[3][5][6][7] Following administration, fosfluconazole is rapidly and almost completely converted to its active form, fluconazole, by endogenous alkaline phosphatases in the blood and tissues.[4][6][8] This guide provides a detailed examination of the molecular structure, physicochemical properties, and relevant experimental methodologies pertaining to fosfluconazole for researchers and drug development professionals.

Molecular Structure and Identification

Fosfluconazole is structurally characterized by a central propan-2-ol backbone, substituted with a 2,4-difluorophenyl group and two 1H-1,2,4-triazol-1-yl)methyl moieties. The critical feature is the phosphate ester group attached to the tertiary alcohol, which imparts its water-soluble prodrug characteristics.[4][9]



Systematic IUPAC Name: {[2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl]oxy}phosphonic acid[4]

Other Names:

- 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propyl dihydrogen phosphate[9]
- Fluconazole Dihydrogen Phosphate Ester[10]

Table 1: Molecular Identifiers

Identifier	Value
Molecular Formula	C ₁₃ H ₁₃ F ₂ N ₆ O ₄ P[1][10]
Molecular Weight	386.25 g/mol [1][10]
CAS Number	194798-83-9[1][9]
PubChem CID	214356[2]
SMILES	c1cc(c(cc1F)F)C(Cn2cncn2)(Cn3cncn3)OP(=O) (O)O[10]
InChlKey	GHJWNRRCRIGGIO-UHFFFAOYSA-N[4][10]

Fosfluconazole is an achiral molecule.[10]

Physicochemical Properties

The addition of the phosphate group dramatically alters the physicochemical properties of the fluconazole molecule, most notably its solubility.

Table 2: Physicochemical Data for Fosfluconazole



Property	Value	Source
Melting Point	223-224 °C	[9][11]
Boiling Point	701.5 ± 70.0 °C (Predicted)	[11]
Density	1.70 ± 0.1 g/cm³ (Predicted)	[11]
рКа	1.44 ± 0.10 (Predicted)	[11]
Appearance	White to off-white solid powder	[9][11]
Solubility	Water: Highly soluble (>100 mg/mL)[5] DMSO: 19 mg/mL[1] or 6.2 mg/mL[11]	

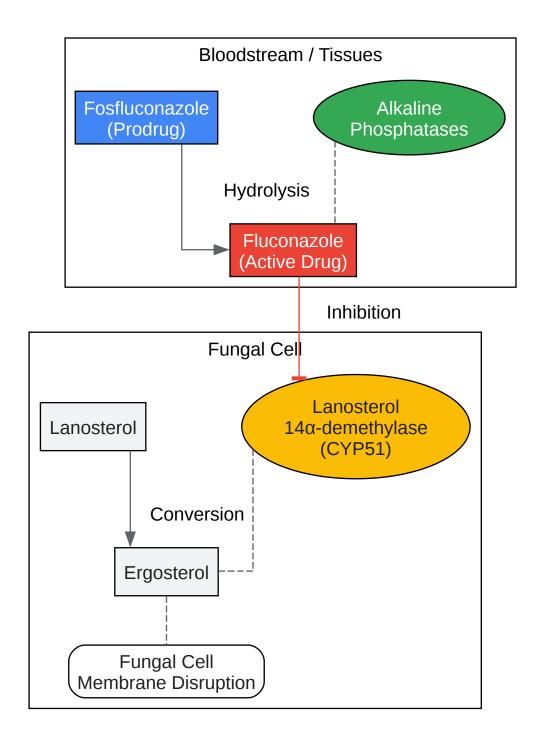
Mechanism of Action and Metabolism

Fosfluconazole itself is biologically inactive. Its therapeutic effect is entirely dependent on its in vivo conversion to fluconazole.

Bioactivation Pathway

Upon intravenous administration, **fosfluconazole** is rapidly hydrolyzed by endogenous alkaline phosphatases. This enzymatic action cleaves the phosphate ester bond, releasing the active fluconazole molecule and an inorganic phosphate ion.[4][8] This conversion is highly efficient, with studies showing that **fosfluconazole** is almost completely converted to fluconazole in the body.[5]





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Caption: Bioactivation of Fosfluconazole and Mechanism of Action of Fluconazole.

Pharmacological Action of Fluconazole



Once formed, fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α -demethylase.[8][12][13] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity of the fungal cell membrane.[8][12] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts the fungal cell membrane structure and function, leading to the inhibition of fungal growth and cell death.[8][12]

Pharmacokinetics

The pharmacokinetic profile of **fosfluconazole** is characterized by its rapid conversion to fluconazole.

Table 3: Key Pharmacokinetic Parameters

Parameter	Finding
Bioavailability of Fluconazole	The bioavailability of fluconazole from fosfluconazole is approximately 96.8% (90% CI: 94.5, 99.2).[5][14]
Excretion of Fosfluconazole	Less than 1% of the administered fosfluconazole dose is excreted unchanged in the urine.[5][14]
Excretion of Fluconazole	The majority of the dose (approx. 85.6%) is eliminated in the urine as fluconazole.[5][14]
Conversion Rate	The estimated conversion rate constant from fosfluconazole to fluconazole is 2.05/h in critically ill patients.[7]

Multiple administration studies have shown that a 1000 mg dose of **fosfluconazole** produces systemic exposure to fluconazole equivalent to an 800 mg dose of fluconazole.[5][14]

Experimental Protocols Synthesis of Fosfluconazole



A common method for the synthesis of **fosfluconazole** involves the phosphorylation of fluconazole. A detailed process development route has been published.[15]

Example Protocol Outline:

- Phosphitylation: 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (fluconazole) is reacted with a phosphitylating agent, such as dibenzyl diisopropyl phosphoramidite, in the presence of a catalyst like 1H-tetrazole in a suitable solvent (e.g., methylene chloride) at room temperature.[16]
- Oxidation: The resulting phosphite triester intermediate is then oxidized to the corresponding phosphate triester.
- Deprotection (Hydrogenolysis): The benzyl protecting groups on the phosphate are removed via catalytic hydrogenation. This is typically achieved using a palladium-on-carbon catalyst in the presence of sodium hydroxide and water, under a hydrogen atmosphere.[16]
- Isolation: The final product, fosfluconazole, is then isolated from the reaction mixture, often
 involving filtration to remove the catalyst, followed by purification steps such as
 crystallization.[16][17]

Analysis of Fosfluconazole and Related Impurities by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of **fosfluconazole** and quantifying any related substances.[18]

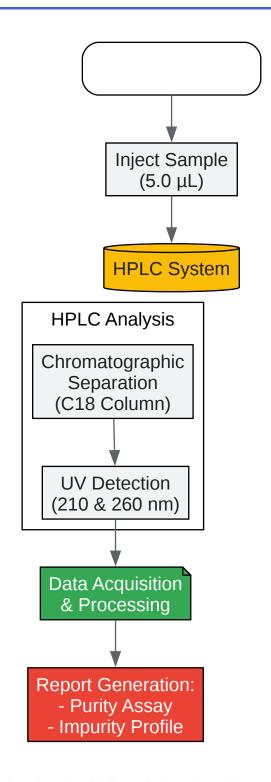
Methodology Outline:

- Standard and Sample Preparation:
 - Prepare a stock solution of fosfluconazole reference standard (e.g., 1.0 mg/mL) by dissolving a precisely weighed amount in a suitable solvent mixture, such as methanol:water (1:2, v/v).[18]
 - Prepare stock solutions of known impurities (e.g., Impurity A: fluconazole) in the same manner.[18]



- Prepare sample solutions from the pharmaceutical product using the same diluent.
- Filter all solutions through a 0.45 μm filter before injection.[18]
- Chromatographic Conditions (Example):
 - o Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium phosphate monobasic) and an organic solvent (e.g., acetonitrile).
 - Detection: UV detection at wavelengths of 210 nm and 260 nm.[18]
 - Injection Volume: 5.0 μL.[18]
- Validation: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for fosfluconazole and its impurities.
 [18]





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Caption: General Experimental Workflow for HPLC Analysis of Fosfluconazole.

In Vivo Pharmacokinetic Study Protocol



The following outlines a typical design for a clinical study to assess the pharmacokinetics of **fosfluconazole**.

Study Design Outline:

- Subject Recruitment: Healthy male volunteers are recruited after providing written informed consent and passing a medical examination.[5]
- Study Structure: A randomized, open-label or double-blind, crossover or parallel group study design may be used.[5][14]
- Dosing: Subjects receive intravenous **fosfluconazole**, often as a bolus injection over a short period (e.g., 2 minutes). Dosing regimens may include single doses, multiple daily doses, or loading doses followed by maintenance doses.[5][14]
- Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.
- Plasma Analysis: Plasma is separated from the blood samples and analyzed for concentrations of both fosfluconazole and fluconazole using a validated bioanalytical method (e.g., LC-MS/MS).
- Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using noncompartmental methods to determine key parameters such as Cmax, AUC, half-life (t½), and bioavailability.[5]

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